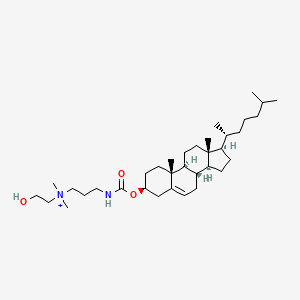

DMHAPC-Chol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DMHAPC-Chol is a cationic cholesterol . It contains a biodegradable carbamoyl linker and a hydroxyethyl group in the polar amino head moiety . Liposomes containing DMHAPC-chol have been used for DNA plasmid delivery in vitro and in vivo in a B16-F10 mouse xenograft model . Liposomes containing DMHAPC-chol are cytotoxic to B16-F10 cells when used at lipid concentrations greater than 20 µM .

Synthesis Analysis

DMHAPC-Chol is synthesized as a novel cholesterol-based cationic lipid to promote DNA transfer in cells . This lipid contains a biodegradable carbamoyl linker and a hydroxyethyl group in the polar amino head moiety .Molecular Structure Analysis

The molecular weight of DMHAPC-Chol is 686.79, and its formula is C35H63IN2O3 . The SMILES representation of DMHAPC-Chol isCC@@H[H])C)OC(NCCCN+(CCO)C)=O)[H])[H])CCCC(C)C.[I-] . Chemical Reactions Analysis

DMHAPC-Chol can be used to deliver a siRNA against VEGF in A431 human epidermoid carcinoma cells and in MDAMB-231 human breast cancer cells . It has been used in transfection experiments concerning plasmids or siRNA .Physical And Chemical Properties Analysis

The molecular weight of DMHAPC-Chol is 686.79, and its formula is C35H63IN2O3 . The SMILES representation of DMHAPC-Chol isCC@@H[H])C)OC(NCCCN+(CCO)C)=O)[H])[H])CCCC(C)C.[I-] .

Aplicaciones Científicas De Investigación

DNA Plasmid Delivery

DMHAPC-Chol is a cationic cholesterol . Liposomes containing DMHAPC-Chol have been used for DNA plasmid delivery both in vitro and in vivo . This application is particularly useful in gene therapy, where it is necessary to introduce new genetic material into cells.

In Vivo Delivery

In addition to in vitro applications, DMHAPC-Chol has been used for in vivo delivery of DNA plasmids . For instance, it has been used in a B16-F10 mouse xenograft model .

Cytotoxicity Studies

Liposomes containing DMHAPC-Chol have been found to be cytotoxic to B16-F10 cells when used at lipid concentrations greater than 20 µM . This property can be exploited in cancer research to study the effects of cytotoxic agents on cancer cells.

Gene Silencing

DMHAPC-Chol, as part of a lipoplex with DOPE, has been used for siRNA delivery and gene silencing . This application is crucial in the field of RNA interference, which involves silencing specific genes to study their functions or to treat diseases.

Lung Gene Delivery

DMHAPC-Chol, as part of a lipoplex with DOPE, has also been used to deliver DNA into mouse lung via intratracheal injection . This resulted in a heterogeneous distribution in the bronchi and bronchioles .

VEGF siRNA Delivery

DMHAPC-Chol has been used to deliver VEGF siRNA into A431 and MDA-MB-231 cells, which secrete VEGF . This application is significant in cancer research, as VEGF is a signal protein that stimulates the formation of blood vessels, a process known as angiogenesis, which is often high in cancerous tissues.

Mecanismo De Acción

Target of Action

DMHAPC-Chol is a cationic lipid . Its primary targets are cells where it is used in transfection experiments concerning plasmids or siRNA . In particular, it has been used to deliver siRNA against VEGF in A431 human epidermoid carcinoma cells and in MDAMB-231 human breast cancer cells .

Mode of Action

DMHAPC-Chol interacts with its targets (cells) by facilitating the delivery of plasmids or siRNA . The cationic nature of DMHAPC-Chol allows it to bind to the negatively charged nucleic acids (plasmids or siRNA), forming complexes that can be taken up by cells. Once inside the cell, the nucleic acids can exert their effects.

Biochemical Pathways

For instance, when used to deliver siRNA against VEGF, it can potentially downregulate the VEGF pathway, which plays a crucial role in angiogenesis .

Result of Action

DMHAPC-Chol facilitates the delivery of nucleic acids into cells, thereby enabling the modulation of gene expression . For example, it has been used to deliver siRNA against VEGF in certain cancer cells, potentially leading to the downregulation of VEGF and subsequent effects on tumor angiogenesis .

Direcciones Futuras

DMHAPC-Chol can be used in both transfection experiments concerning plasmids or siRNA . It can be used to deliver a siRNA against VEGF in A431 human epidermoid carcinoma cells and in MDAMB-231 human breast cancer cells . This suggests that DMHAPC-Chol could be further explored for its potential in gene therapy and drug delivery systems.

Propiedades

IUPAC Name |

3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N2O3/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)40-33(39)36-20-9-21-37(6,7)22-23-38/h12,25-26,28-32,38H,8-11,13-24H2,1-7H3/p+1/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGXTDBNSSOEDB-SJTWHRLHSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCC[N+](C)(C)CCO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCC[N+](C)(C)CCO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H63N2O3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DMHAPC-Chol | |

Q & A

Q1: How does DMHAPC-Chol contribute to siRNA delivery into tumor cells?

A1: DMHAPC-Chol is a cationic lipid synthesized for the purpose of improving siRNA delivery into tumor cells. When formulated with a helper lipid like dioleoylphosphatidylethanolamine (DOPE), DMHAPC-Chol forms liposomes. These liposomes encapsulate and protect the siRNA while their positive charge interacts with the negatively charged cell membrane, facilitating cellular uptake. [] This study showed that DMHAPC-Chol/DOPE liposomes successfully delivered VEGF siRNA into A431 and MDA-MB-231 tumor cells, leading to significant silencing of VEGF expression. []

Q2: How does the siRNA delivery efficiency of DMHAPC-Chol/DOPE liposomes compare to other commercial transfection reagents?

A2: The research compared DMHAPC-Chol/DOPE liposomes to INTERFERin and Lipofectamine 2000 for VEGF siRNA delivery. Results showed that DMHAPC-Chol/DOPE liposomes were comparable to INTERFERin and more efficient than Lipofectamine 2000 in silencing VEGF expression. [] Interestingly, while less effective for plasmid DNA delivery, DMHAPC-Chol/DOPE liposomes demonstrated superior performance with siRNA compared to Lipofectamine. [] This suggests that DMHAPC-Chol/DOPE liposomes might be particularly suitable for delivering smaller nucleic acids like siRNA.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.